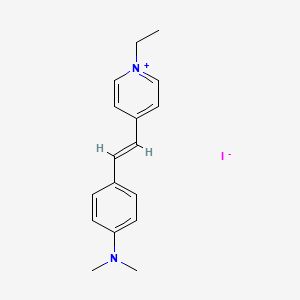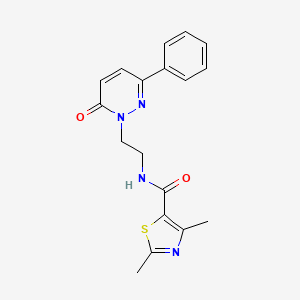
2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper reports on the synthesis of benzamide derivatives with a pyrazole core, which are of interest in drug chemistry due to their potential to bind nucleotide protein targets. Paper describes the synthesis of carboxamides based on a pyrazolobenzothiazine ring system, which showed antioxidant activities and could serve as templates for further development of bioactive molecules. Paper focuses on derivatives of acridine carboxamide with antitumor activity, highlighting the importance of substituents on biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from key precursors such as 4-aminophenazone in paper and dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide in paper . The routes of formation for these compounds are discussed, and the final products are characterized by techniques such as NMR, mass spectrometry, and elemental analysis. The synthesis of such compounds is crucial for the development of new drugs with potential biological applications.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed by various analytical techniques. For example, the structures of compounds 6d and 6l in paper were elucidated by X-ray crystallography. The presence of specific functional groups and their arrangement within the molecule can significantly influence the biological activity, as seen in paper , where the position of substituents on the acridine ring affects the compound's antitumor activity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the biological evaluations suggest that these compounds can interact with biological targets such as enzymes and DNA. For instance, the benzamide derivatives in paper inhibited alkaline phosphatases and ecto-5'-nucleotidases, while the acridine derivatives in paper bind to DNA by intercalation, which is a type of chemical reaction important for their biological function.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, stability, and binding affinity to biological targets, are important for their biological activity and potential therapeutic applications. Paper discusses the importance of the charge on the acridine chromophore at physiological pH for the antitumor activity of the compounds. These properties are typically determined through a combination of experimental studies and theoretical calculations.
Applications De Recherche Scientifique
Synthesis and Mechanistic Insights
Research has delved into the synthesis processes involving similar compounds, providing insights into their chemical behavior and potential applications. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, leading to compounds with significant potential for further pharmaceutical applications (Ledenyova et al., 2018). This mechanism suggests avenues for creating novel derivatives of the target compound, enhancing its applicability in drug development.
Antimicrobial and Antiviral Activities
Several studies have synthesized compounds structurally related to 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide, investigating their antimicrobial and antiviral properties. For example, microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various test microorganisms, suggesting potential for the development of new antibiotics (Başoğlu et al., 2013). Similarly, thiazole C-nucleosides demonstrated significant antiviral activity, indicating potential use in antiviral drug development (Srivastava et al., 1977).
Anticancer Properties
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine leukemia and Lewis lung carcinoma, with some compounds demonstrating curative potential in vivo against colon tumors in mice (Deady et al., 2005). These findings underscore the therapeutic potential of compounds related to this compound in cancer treatment.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(25-13(2)20-12)18(24)19-10-11-22-16(23)9-8-15(21-22)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACGDZJYYQMYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

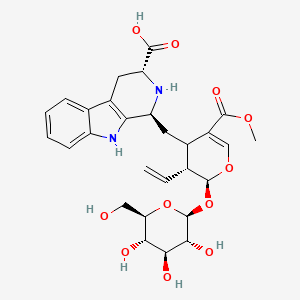
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
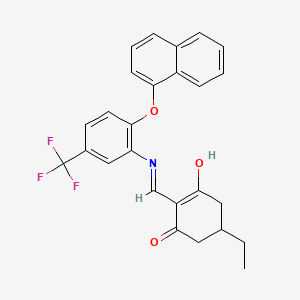

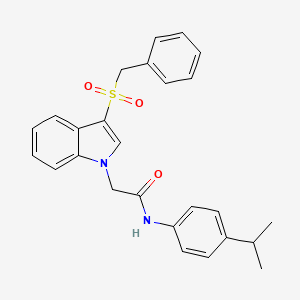
![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)
